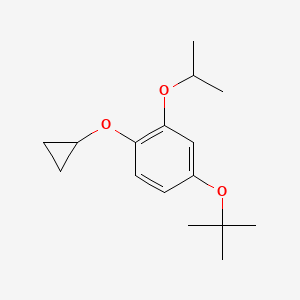
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C16H24O3 It consists of a benzene ring substituted with tert-butoxy, cyclopropoxy, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives with suitable substituents.
Substitution Reactions: The introduction of tert-butoxy, cyclopropoxy, and isopropoxy groups is achieved through substitution reactions. Common reagents used in these reactions include tert-butyl alcohol, cyclopropyl alcohol, and isopropyl alcohol.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy, cyclopropoxy, and isopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butoxy-1-cyclopropoxy-2-methoxybenzene
- 4-Tert-butoxy-1-cyclopropoxy-2-ethoxybenzene
- 4-Tert-butoxy-1-cyclopropoxy-2-propoxybenzene
Uniqueness
4-Tert-butoxy-1-cyclopropoxy-2-isopropoxybenzene is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
1243458-28-7 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O3/c1-11(2)17-15-10-13(19-16(3,4)5)8-9-14(15)18-12-6-7-12/h8-12H,6-7H2,1-5H3 |
InChI Key |
JVCAHVVDPWWFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















